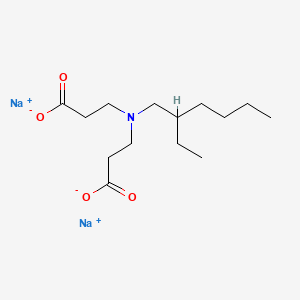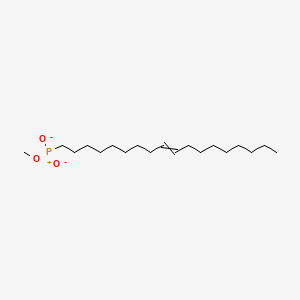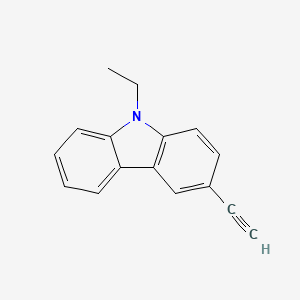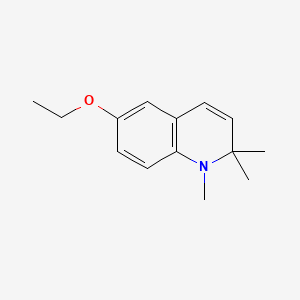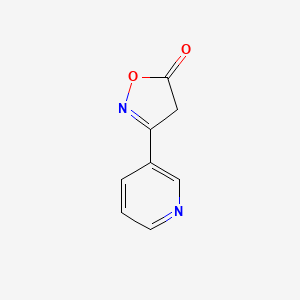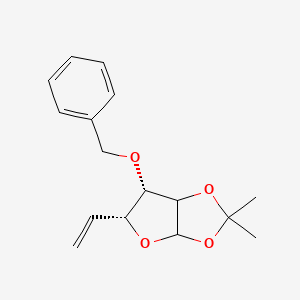
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose: is a derivative of glucose, specifically modified to include isopropylidene and benzyloxy groups. This compound is significant in organic chemistry due to its unique structure, which allows for selective reactions and manipulations. It is often used as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose typically involves the protection of glucose derivatives. The process begins with the formation of the isopropylidene group at the 1,2 and 5,6 positions of glucose. This is achieved by reacting glucose with acetone in the presence of an acid catalyst. The benzyloxy group is then introduced at the 3-position through a nucleophilic substitution reaction using benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and selective deprotection steps is crucial in the industrial synthesis to avoid unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose undergoes several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler sugar derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected sugar derivatives.
Substitution: Various substituted sugar derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and the synthesis of glycosylated compounds.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose involves its ability to act as a protecting group for hydroxyl groups in glucose derivatives. The isopropylidene group protects the 1,2 and 5,6 positions, while the benzyloxy group at the 3-position can be selectively manipulated. This allows for targeted reactions at specific positions on the glucose molecule, facilitating the synthesis of complex derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Similar in structure but lacks the benzyloxy group.
1,2-O-Isopropylidene-3-O-methyl-5,6-dideoxy-glucofuranose: Contains a methyl group instead of a benzyloxy group.
1,2-O-Isopropylidene-3-O-acetyl-5,6-dideoxy-glucofuranose: Contains an acetyl group instead of a benzyloxy group.
Uniqueness
1,2-o-Isopropylidene-3-benzyloxy-5,6-dideoxy-glucofuranose is unique due to the presence of the benzyloxy group, which provides additional reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in carbohydrate chemistry.
Propriétés
IUPAC Name |
(5R,6S)-5-ethenyl-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-4-12-13(17-10-11-8-6-5-7-9-11)14-15(18-12)20-16(2,3)19-14/h4-9,12-15H,1,10H2,2-3H3/t12-,13+,14?,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJZJRZQKBXUTL-DNDYEEKYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C=C)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2[C@H]([C@H](OC2O1)C=C)OCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
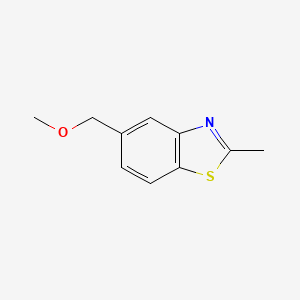

![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)
![(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol](/img/structure/B560787.png)



